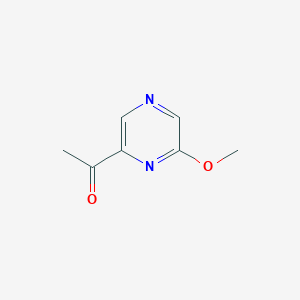
1-(6-Methoxy-2-pyrazinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxypyrazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2O2 It is a pyrazine derivative, characterized by the presence of a methoxy group at the 6th position of the pyrazine ring and an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyrazin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group. This is followed by the acylation of the resulting 6-methoxypyrazine with acetyl chloride to form the ethanone derivative .
Industrial Production Methods: Industrial production of 1-(6-Methoxypyrazin-2-yl)ethan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of 1-(6-methoxypyrazin-2-yl)ethanoic acid.
Reduction: Formation of 1-(6-methoxypyrazin-2-yl)ethanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced
Scientific Research Applications
1-(6-Methoxypyrazin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(6-Methylpyrazin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-(6-Chloropyrazin-2-yl)ethan-1-one: Contains a chlorine atom instead of a methoxy group.
1-(6-Hydroxypyrazin-2-yl)ethan-1-one: Features a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(6-Methoxypyrazin-2-yl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(6-methoxypyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-8-4-7(9-6)11-2/h3-4H,1-2H3 |
InChI Key |
FWPYJYDDVKZLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















